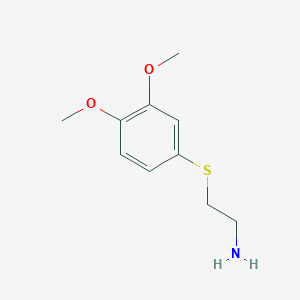
tert-Butyl ((1r,4r)-4-(allyloxy)cyclohexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((1r,4r)-4-(allyloxy)cyclohexyl)carbamate: is a chemical compound that features a tert-butyl group, an allyloxy group, and a cyclohexylcarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1r,4r)-4-(allyloxy)cyclohexyl)carbamate typically involves the following steps:
Formation of the cyclohexylcarbamate core: This can be achieved by reacting cyclohexylamine with tert-butyl chloroformate under basic conditions to form tert-butyl cyclohexylcarbamate.
Introduction of the allyloxy group: The allyloxy group can be introduced via a nucleophilic substitution reaction, where the hydroxyl group of an allyl alcohol reacts with the cyclohexylcarbamate in the presence of a suitable base.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions:
Oxidation: The allyloxy group in tert-Butyl ((1r,4r)-4-(allyloxy)cyclohexyl)carbamate can undergo oxidation reactions to form epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to remove the allyloxy group or to modify the cyclohexyl ring.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: De-allylated cyclohexylcarbamate or modified cyclohexyl derivatives.
Substitution: Various substituted cyclohexylcarbamates depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as a protective group in peptide synthesis.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a prodrug, where the compound is metabolized in the body to release the active drug.
- Evaluated for its pharmacokinetic properties and potential therapeutic applications.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new polymers and coatings.
作用機序
The mechanism of action of tert-Butyl ((1r,4r)-4-(allyloxy)cyclohexyl)carbamate depends on its specific application. In the context of its use as a prodrug, the compound is designed to undergo metabolic conversion in the body to release the active drug. This involves enzymatic cleavage of the carbamate group, followed by further metabolism of the resulting intermediate.
Molecular Targets and Pathways:
- The compound may target specific enzymes involved in its metabolic conversion.
- Pathways related to drug metabolism, such as those involving cytochrome P450 enzymes, may be involved in its mechanism of action.
類似化合物との比較
tert-Butyl carbamate: A simpler analog without the allyloxy and cyclohexyl groups.
Cyclohexyl carbamate: Lacks the tert-butyl and allyloxy groups.
Allyloxy carbamate: Contains the allyloxy group but lacks the cyclohexyl and tert-butyl groups.
Uniqueness:
- The presence of both the allyloxy and cyclohexyl groups in tert-Butyl ((1r,4r)-4-(allyloxy)cyclohexyl)carbamate provides unique steric and electronic properties.
- This compound’s structure allows for specific interactions in chemical reactions and biological systems that are not possible with simpler analogs.
特性
分子式 |
C14H25NO3 |
|---|---|
分子量 |
255.35 g/mol |
IUPAC名 |
tert-butyl N-(4-prop-2-enoxycyclohexyl)carbamate |
InChI |
InChI=1S/C14H25NO3/c1-5-10-17-12-8-6-11(7-9-12)15-13(16)18-14(2,3)4/h5,11-12H,1,6-10H2,2-4H3,(H,15,16) |
InChIキー |
JSXGGEQRMRKBDB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Phenyl(trimethylsilyloxy)methyl]thiazole](/img/structure/B8307305.png)
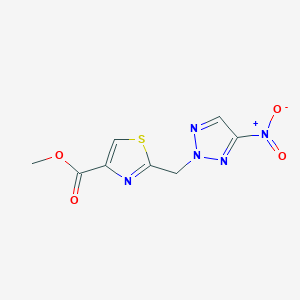
![2-chloro-N-(oxan-4-yl)-6H,7H-thieno[3,2-d]pyrimidin-4-amine](/img/structure/B8307316.png)
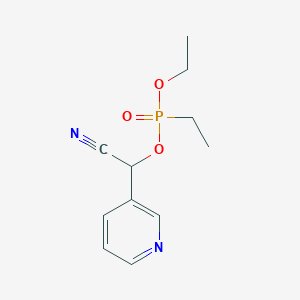

![3-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8307340.png)
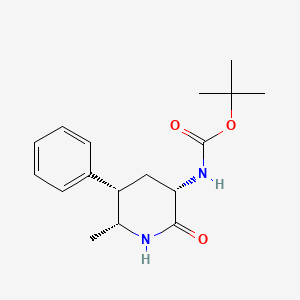
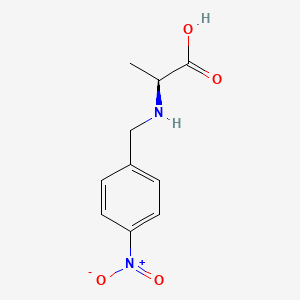
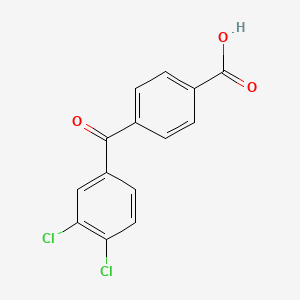
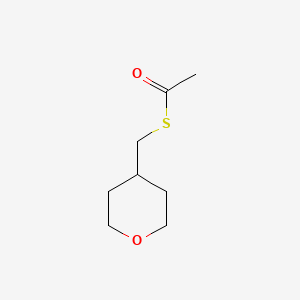
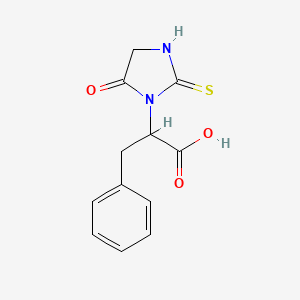
![[5-(piperazin-1-yl)-1-benzofuran-2-yl]methanol](/img/structure/B8307396.png)
